molecular formula C12H11NO B11906091 4-(1H-Indol-6-yl)but-3-en-2-one

4-(1H-Indol-6-yl)but-3-en-2-one

Cat. No.: B11906091
M. Wt: 185.22 g/mol
InChI Key: HCEGIXNDCJEVTE-NSCUHMNNSA-N
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Description

4-(1H-Indol-6-yl)but-3-en-2-one is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety attached to a butenone chain, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-6-yl)but-3-en-2-one typically involves the reaction of indole derivatives with appropriate butenone precursors. One common method is the condensation reaction between indole-6-carboxaldehyde and a suitable butenone under acidic or basic conditions. The reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, and it often requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-6-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

4-(1H-Indol-6-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Indol-3-yl)but-3-en-2-one
  • 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one
  • 4-(1H-Indol-3-yl)butan-2-one

Uniqueness

4-(1H-Indol-6-yl)but-3-en-2-one is unique due to the position of the indole attachment at the 6-position, which can influence its reactivity and biological activity compared to other indole derivatives. This structural variation can lead to different interactions with biological targets and distinct chemical properties.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(E)-4-(1H-indol-6-yl)but-3-en-2-one

InChI

InChI=1S/C12H11NO/c1-9(14)2-3-10-4-5-11-6-7-13-12(11)8-10/h2-8,13H,1H3/b3-2+

InChI Key

HCEGIXNDCJEVTE-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(C=C1)C=CN2

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

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